Baicalein is a naturally occurring flavonoid, specifically a flavone, primarily isolated from the roots of Scutellaria baicalensis Georgi, a plant widely used in traditional Chinese medicine. [, , , , , , ] Baicalein has garnered significant attention in scientific research due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. [, , , , , , , , , , , , ] These properties make baicalein a promising candidate for various scientific applications, ranging from developing novel therapeutic agents to understanding complex cellular processes.
Baicalein can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The latter often involves several synthetic routes aimed at producing derivatives with enhanced biological activity.
Baicalein has a molecular formula of and a molecular weight of approximately 270.24 g/mol. The structural features include:
Baicalein participates in several chemical reactions that can modify its structure and enhance its properties:
The mechanism of action of baicalein is multifaceted, involving various biological pathways:
Baicalein exhibits several notable physical and chemical properties:
Baicalein's diverse pharmacological properties make it applicable in various scientific fields:
Baicalein (5,6,7-trihydroxyflavone) exerts multi-target anti-inflammatory effects by modulating immune cell activity and suppressing pro-inflammatory signaling cascades. It inhibits nuclear factor-kappa B (NF-κB) translocation, a master regulator of inflammation, by preventing IκBα phosphorylation and degradation. This suppression reduces the expression of downstream inflammatory mediators, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) [1] [7]. In lipopolysaccharide (LPS)-activated macrophages, baicalein significantly decreases TNF-α, IL-1β, and IL-6 production at concentrations of 10–50 μM by blocking MyD88-dependent TLR4 signaling pathways [7].
Baicalein also modulates T-cell differentiation, particularly suppressing Th17 responses while enhancing regulatory T-cell (Treg) activity. In endometriosis models, baicalein reduced lesion size by 67% and decreased splenic Th17 cells by 38%, rebalancing the Th17/Treg ratio [7]. Additionally, it inhibits chemotaxis of neutrophils and macrophages by downregulating chemokines like RANTES (CCL5) and MCP-1, thereby limiting immune cell infiltration at inflammation sites [7].
Table 1: Anti-inflammatory Mechanisms of Baicalein
Target Pathway | Effect of Baicalein | Experimental Model | Key Outcome |
---|---|---|---|
NF-κB Signaling | Inhibits IκBα phosphorylation | LPS-stimulated macrophages | ↓ TNF-α (52%), ↓ IL-6 (47%) at 20 μM |
TLR4/MyD88 | Blocks MyD88 dimerization | RAW 264.7 macrophage line | ↓ COX-2, ↓ iNOS expression |
Th17/Treg Balance | Suppresses Th17 differentiation | Mouse endometriosis model | ↓ IL-17A (41%), ↑ FoxP3+ Tregs (29%) |
Chemokine Production | Downregulates CCL5/RANTES | Patient-derived endometriotic stromal cells | ↓ Macrophage migration (63%) |
Baicalein's ortho-trihydroxy (catechol) structure on its A-ring confers potent electron-donating capacity, enabling direct neutralization of free radicals. Electron spin resonance (ESR) studies demonstrate baicalein scavenges hydroxyl radicals (•OH) with IC₅₀ = 1.2 μM and alkyl peroxyl radicals (ROO•) with IC₅₀ = 3.8 μM, outperforming reference antioxidants like vitamin E [2] [8]. The compound’s iron-chelating activity (binding Fe²⁺/Fe³⁺) further inhibits Fenton reaction-driven •OH generation [8].
In cellular systems, baicalein (10–25 μM) suppresses H₂O₂-induced oxidative damage by:
Indirect antioxidant effects involve activation of the Nrf2 pathway. Baicalein promotes Nrf2 nuclear translocation, enhancing transcription of antioxidant response element (ARE)-driven genes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1) in neuronal and hepatic cells [8] [10].
Table 2: Antioxidant Activities of Baicalein
Antioxidant Mechanism | Experimental System | Key Parameter | Efficacy |
---|---|---|---|
Hydroxyl radical (•OH) scavenging | Cell-free (ESR spectroscopy) | IC₅₀ | 1.2 ± 0.1 μM |
Alkyl peroxyl radical (ROO•) scavenging | Cell-free (ESR spectroscopy) | IC₅₀ | 3.8 ± 0.3 μM |
Lipid peroxidation inhibition | H₂O₂-treated hepatocytes | TBARS reduction | 60% at 20 μM |
Nrf2 pathway activation | C6 glial cells | HO-1 induction | 3.5-fold increase |
Baicalein exhibits broad-spectrum antiviral activity against RNA viruses through multi-stage mechanisms. Against dengue virus (DENV-2), it demonstrates:
Baicalein metabolites retain antiviral potency; baicalin (its glucuronide) inhibits post-entry DENV replication (IC₅₀ = 13.5 μg/ml) by targeting NS3 protease and NS5 RNA-dependent RNA polymerase activities [3]. In influenza A virus, baicalein impedes viral neuraminidase, reducing progeny virion release by 90% at 50 μM [3] [6]. Additional mechanisms include:
Table 3: Antiviral Mechanisms of Baicalein Against RNA Viruses
Virus | Target Stage | Key Mechanism | Efficacy |
---|---|---|---|
Dengue virus (DENV-2) | Viral entry | Virucidal activity | IC₅₀ = 8.74 μg/ml |
Viral attachment | Competition with cellular receptors | IC₅₀ = 18.07 μg/ml | |
Intracellular replication | NS3/NS5 protein inhibition | IC₅₀ = 14.9 μg/ml | |
Influenza A | Viral release | Neuraminidase inhibition | 90% reduction at 50 μM |
Baicalein exerts anticancer effects through pro-apoptotic and cell cycle regulatory mechanisms. Apoptosis induction involves:
Cell cycle arrest occurs primarily at G1/S or G2/M checkpoints. In lung squamous carcinoma (CH27 cells), baicalein (40 μM) induces G1/S arrest by downregulating cyclin D1 and CDK4 while upregulating cyclin E [1]. Gastric cancer cells (SGC-7901) undergo S-phase arrest through p21-mediated inhibition of CDK2/cyclin E complexes [1] [6]. The Akt/mTOR pathway is a critical target; baicalein suppresses Akt phosphorylation, and Akt overexpression rescues baicalein-induced growth inhibition [4].
Baicalein demonstrates neuroprotection in Parkinson’s (PD), Alzheimer’s (AD), and stroke models through multimodal actions:
In ischemic stroke models, baicalein (30 mg/kg, i.v.) diminishes infarct volume by 45% via Nrf2/HO-1 pathway activation and glutamate excitotoxicity modulation [10]. It also enhances synaptic plasticity markers (BDNF, PSD-95) in AD models, improving cognitive function.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7